![molecular formula C17H19NO2S B2768378 1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine CAS No. 667912-31-4](/img/structure/B2768378.png)
1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a biphenyl moiety
Mecanismo De Acción
Target of Action
The primary targets of 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine are currently under investigation. It’s worth noting that pyrrolidine derivatives have been found to interact with a variety of biological targets . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
It’s known that pyrrolidine derivatives can exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways . For example, some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε, suggesting their potential role in kinase inhibition .
Pharmacokinetics
Modifications of the pyrrolidine structure have been made with the aim of improving the pharmacokinetic profile of related compounds .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents and the stereoisomers of the pyrrolidine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Sulfonylation: The biphenyl compound is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Pyrrolidine Introduction: Finally, the sulfonylated biphenyl is reacted with pyrrolidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methyl group on the biphenyl moiety can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4’-Carboxy-[1,1’-biphenyl]-4-yl sulfonyl pyrrolidine.
Reduction: 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfanyl)pyrrolidine.
Substitution: Various N-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyrrolidine: A simpler analog with a single methyl group on the pyrrolidine ring.
4’-Methyl-[1,1’-biphenyl]-4-yl sulfone: Lacks the pyrrolidine ring but contains the biphenyl and sulfonyl groups.
N-Methylpyrrolidine: Similar to 1-methylpyrrolidine but with the nitrogen atom methylated.
Uniqueness
1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine is unique due to the combination of the biphenyl moiety and the sulfonyl-pyrrolidine structure, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-4-6-15(7-5-14)16-8-10-17(11-9-16)21(19,20)18-12-2-3-13-18/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQOALLOZGIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
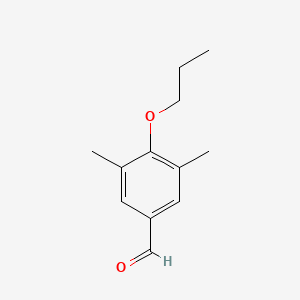
![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)
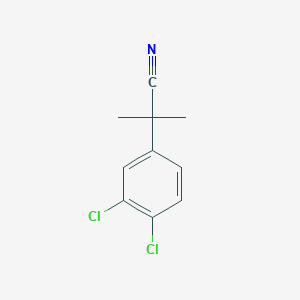
![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)
![1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione](/img/structure/B2768305.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2768308.png)
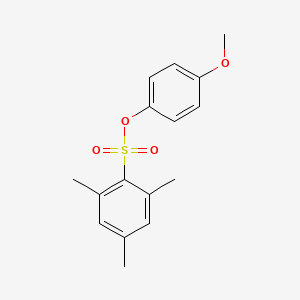
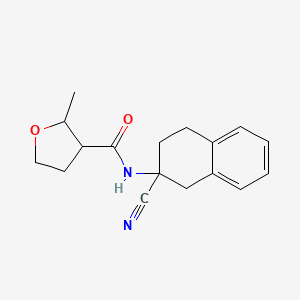
![N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2768312.png)
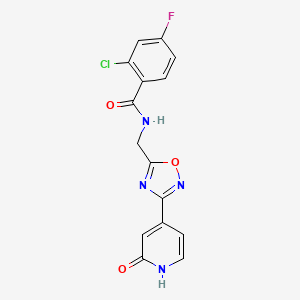
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2768317.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2768318.png)
